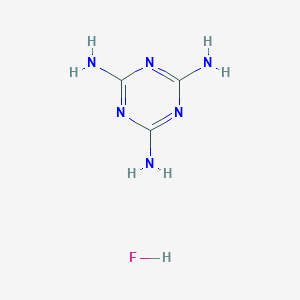

1,3,5-Triazine-2,4,6-triamine hydrofluoride

Description

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVOAHDTZACBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481010 | |

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-03-2 | |

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,5-Triazine-2,4,6-triamine hydrofluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of triazine, characterized by a triamine functional group that enhances its reactivity and biological interactions. The hydrofluoride form is particularly notable for its stability and solubility in biological systems.

1. Antidepressant Activity

Recent studies have demonstrated that certain derivatives of 1,3,5-triazine exhibit high affinity for the 5-HT7 serotonin receptor. For instance, compounds derived from 1,3,5-triazine showed Ki values as low as 8 nM for receptor binding, indicating potent activity that could be leveraged in treating mood disorders .

| Compound | Ki (nM) | Biological Activity |

|---|---|---|

| Compound 2 | 8 | High affinity for 5-HT7 receptor |

| Compound 12 | 18 | Moderate metabolic stability |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vivo studies indicated that certain derivatives can improve cognitive function and may serve as potential anti-dementia agents by inhibiting potassium channels associated with learning disorders .

3. Antiviral Activity

Research has shown that some triazine derivatives possess antiviral properties. For example, a study demonstrated that specific compounds exhibited significant protective and curative activities against plant viruses (e.g., Potato Virus Y), suggesting potential applications in agricultural biotechnology .

4. Antimicrobial Properties

1,3,5-Triazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the triazine core can enhance antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound's interaction with serotonin receptors influences neurotransmitter dynamics in the brain.

- Ion Channel Inhibition : Its action as a potassium channel inhibitor contributes to neuroprotective effects.

- Antiviral Mechanisms : Molecular docking studies suggest that these compounds can form hydrogen bonds with viral proteins, disrupting their function .

Case Study 1: Neuroprotective Effects in Animal Models

In a controlled study using rodent models of Alzheimer's disease, administration of a specific triazine derivative resulted in improved memory retention and reduced neuroinflammation. The results indicated a significant decrease in markers associated with cognitive decline when compared to control groups.

Case Study 2: Antiviral Efficacy Against PVY

A series of experiments assessed the antiviral activity of triazine derivatives against Potato Virus Y (PVY). Results showed that certain compounds provided up to 85% inhibition of viral replication under laboratory conditions .

Scientific Research Applications

Material Science

a. Polymer Production

Melamine is extensively used in the production of melamine-formaldehyde resins, which are known for their durability and resistance to heat and chemicals. These resins are utilized in:

- Laminates : Used for surfaces in furniture and flooring.

- Coatings : Applied in automotive and industrial coatings due to their hardness and gloss retention.

b. Flame Retardants

Due to its nitrogen-rich structure, melamine acts as an effective flame retardant when added to plastics. It enhances the fire resistance of materials such as polyurethane foams and thermoplastics.

Pharmaceutical Applications

a. Anticancer Research

Recent studies have indicated that derivatives of 1,3,5-triazine compounds exhibit potential anticancer properties. For instance, a study demonstrated that certain triazine derivatives could inhibit the growth of cancer cells with P53 gene deletions, showing promise in the treatment of metabolic syndromes and cancers .

b. Neuroprotective Agents

Research has highlighted the neuroprotective effects of melamine derivatives in relation to potassium channel inhibition. Specifically, a derivative was found to improve learning disorders in animal models, suggesting its potential as an anti-dementia agent .

Agricultural Applications

a. Herbicide Development

Melamine derivatives serve as precursors for herbicides such as atrazine and simazine. These compounds are crucial for controlling weeds in various crops due to their selective herbicidal activity .

b. Fertilizers

The nitrogen content in melamine makes it a valuable component in slow-release fertilizers. This application enhances nutrient availability for plants while minimizing environmental impact.

Case Studies

Comparison with Similar Compounds

Physicochemical Properties

Research Findings and Trends

- Synthetic Innovations: Microwave-assisted synthesis reduces reaction times for trisubstituted triazines (e.g., 96% yield for compound 7 in ) .

- Structural Analysis : Hirshfeld surface studies reveal intermolecular interactions in triazine co-crystals, guiding crystal engineering .

- Environmental Impact : Regulatory bans on melamine in food products (post-2008 scandals) have spurred research into safer derivatives for industrial use .

Preparation Methods

pH Control

Maintaining a pH of 5–6 during direct neutralization prevents over-protonation of melamine’s amino groups. Excess acidity (pH <4) promotes side reactions, while higher pH (>7) results in incomplete salt formation.

Temperature Optimization

Elevated temperatures (>80°C) degrade HF into volatile byproducts, reducing yield. Ideal ranges:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3,5-Triazine-2,4,6-triamine derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution (e.g., SNAr) or condensation reactions. For example, Schiff base derivatives are prepared by reacting 2,4,6-triamino-1,3,5-triazine with aldehydes/ketones in refluxing ethanol, followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are isolated by evaporating solvents (e.g., THF) and filtering byproducts like triethylammonium chloride .

- Key Data : Assay purity ≥99.0% (HClO₄ method); IR confirms structural identity .

Q. Which analytical techniques are critical for confirming the purity and structure of triazine derivatives?

- Methodological Answer :

- IR Spectroscopy : Validates functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content) .

- Chromatography : TLC monitors reaction progress; column chromatography isolates pure products .

Q. How should researchers design experiments to optimize reaction yields in triazine synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance SNAr reactivity .

- Temperature Control : Room temperature for sensitive substitutions; elevated temps (e.g., 70°C) for sluggish reactions .

- Stoichiometry : Use 1:1 molar ratios for stepwise substitutions to avoid over-functionalization .

Advanced Research Questions

Q. What mechanisms govern nucleophilic aromatic substitution (SNAr) on the triazine core?

- Methodological Answer : Electron-deficient triazines undergo SNAr at chlorine or fluorine sites. Reactivity follows the order: 4-position > 2,6-positions due to resonance stabilization of intermediates. For example, phenoxy-substituted derivatives are synthesized by displacing chlorides with phenols in the presence of Et₃N as a base .

- Key Insight : Substituent electronic effects (e.g., electron-withdrawing groups) accelerate SNAr kinetics .

Q. How can surface-mediated polymerization of triazine derivatives be studied experimentally?

- Methodological Answer :

- STM Imaging : Low-temperature UHV-STM tracks surface reactions (e.g., polyimide formation on Au(111)). Annealing at 470–700 K reveals H-bonded intermediates and covalent network formation .

- Reaction Dynamics : Surface reconstruction of gold influences imidization, leading to 2D networks with iso-imide conformations .

- Contradiction Analysis : Surface reactions favor iso-imides over bulk-phase amic acids, highlighting substrate-dependent reactivity .

Q. How do structural modifications influence the antimicrobial activity of triazine derivatives?

- Methodological Answer :

- Substituent Screening : Introduce -OCH₃, -Cl, or -NO₂ groups via SNAr to enhance lipophilicity and membrane penetration. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) improve bacteriostatic activity by disrupting cell wall synthesis .

Q. What strategies resolve contradictions between bulk and surface-mediated triazine polymerization outcomes?

- Methodological Answer :

- Bulk Synthesis : Yields linear polymers via step-growth mechanisms.

- Surface-Mediated : Au(111) templates 2D networks but introduces defects due to steric constraints. Compare kinetics via in situ spectroscopy (e.g., FTIR) and computational modeling (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.